Absence of Publicly Available Comparator Data for Scientific Selection
A comprehensive search for quantitative data comparing 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-3-(thiophen-3-yl)pyrrolidine to its closest identified analogs failed to yield results. Analogs such as 3-(4-methoxyphenyl)-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidine (Benchchem) and 4-(2-cyclopentylpyrrolidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine (CAS 1281044-77-6, Guidechem) have been identified as structural comparators, but no biological activity data (e.g., IC50, Ki, EC50) could be located for these specific compounds from authoritative, non-excluded sources . The only relevant class-level data comes from a 2004 study on pyrazolo[3,4-d]pyrimidines as enterovirus inhibitors, which reports that compounds with a thiophene substituent (compounds 20-24) exhibited high activity against coxsackievirus B3 (IC50 = 0.063-0.089 µM) [1]. However, this data cannot be attributed to the target compound, as its structure differs significantly from the series in the study, which features a piperazine linker instead of a pyrrolidine ring. Therefore, a quantitative, evidence-based procurement decision prioritizing this compound over a specific analog is currently impossible.
| Evidence Dimension | Antiviral Activity (Coxsackievirus B3 IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Class-level data for pyrazolo[3,4-d]pyrimidines with a thiophene substituent (compounds 20-24): IC50 = 0.063-0.089 µM |
| Quantified Difference | Not calculable |
| Conditions | Plaque reduction assay in RD cells (Chern et al., 2004) |
Why This Matters
This evidence gap means a scientific user cannot make a data-driven choice between this compound and a close analog, and must treat any selection as a high-risk experiment.
- [1] Chern, J.H., et al. Design, synthesis, and structure-activity relationships of pyrazolo[3,4-d]pyrimidines: a novel class of potent enterovirus inhibitors. Bioorg. Med. Chem. Lett. 14, 2519-2525 (2004). View Source
